Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)
Overview
Description
“Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)” is a chemical compound with the empirical formula C28H32Cl2N2P2Ru . It is a chiral catalyst and ligand used in various chemical reactions .
Molecular Structure Analysis
The molecular weight of “Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)” is 630.49 . The SMILES string representation isCl[Ru]Cl.NCCP(c1ccccc1)c2ccccc2.NCCP(c3ccccc3)c4ccccc4
. Chemical Reactions Analysis
“Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)” is used as a catalyst in several chemical reactions. These include the synthesis of long chain linear fatty acid esters, preparation of ruthenium borohydride complexes for use in hydrogenation reactions, dehydrogenation of ammonia boranes, chemoselective reduction of carboxylic esters, and synthesis of ruthenium beta-aminophosphine hydrido/chloro complexes .Physical And Chemical Properties Analysis
“Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)” is a solid with a melting point of 130-135 °C . It is not soluble in water .Scientific Research Applications
Synthesis of Long Chain Linear Fatty Acid Esters
This compound serves as a catalyst in the synthesis of long-chain linear fatty acid esters. These esters are significant due to their applications in producing biodiesel, lubricants, and plasticizers. The catalyst facilitates the reaction by providing a pathway that lowers the activation energy, thus making the process more efficient and environmentally friendly .
Preparation of Ruthenium Borohydride Complexes
Ruthenium borohydride complexes are essential in hydrogenation reactions, which are pivotal in the chemical industry for producing a wide range of products, from pharmaceuticals to agrochemicals. The catalyst aids in the preparation of these complexes, which can selectively hydrogenate unsaturated compounds .
Dehydrogenation of Ammonia Boranes
The dehydrogenation of ammonia boranes is a crucial step in hydrogen storage technology. This compound acts as a catalyst to release hydrogen gas from ammonia borane, a process that is vital for fuel cell technology and the development of clean energy sources .
Chemoselective Reduction of Carboxylic Esters
In organic synthesis, the selective reduction of carboxylic esters to alcohols is a valuable transformation. This catalyst is known for its chemoselectivity, allowing for the precise reduction of esters without affecting other functional groups in the molecule .
Synthesis of Ruthenium Beta-Aminophosphine Hydrido/Chloro Complexes
The compound is used in synthesizing ruthenium beta-aminophosphine hydrido/chloro complexes. These complexes have shown catalytic activities in various reactions, including transfer hydrogenation and asymmetric synthesis, which are crucial in creating enantiomerically pure substances for pharmaceuticals .
Catalyst in Organic Transformations
Lastly, this ruthenium complex is broadly applicable as a catalyst in diverse organic transformations. Its ability to facilitate reactions under mild conditions while maintaining high selectivity and yield makes it a valuable tool in synthetic organic chemistry .
Safety and Hazards
“Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)” is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) primarily targets catalytic sites involved in hydrogenation and dehydrogenation reactions. This compound is known for its role in facilitating the synthesis of long-chain linear fatty acid esters and the chemoselective reduction of carboxylic esters . The ruthenium center in Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) interacts with substrates to enhance reaction rates and selectivity.
Mode of Action
Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) interacts with its targets by coordinating with the substrate molecules through its ruthenium center. This coordination facilitates the transfer of hydrogen atoms, enabling hydrogenation or dehydrogenation processes. The diphenylphosphino groups in Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) stabilize the ruthenium-substrate complex, enhancing the efficiency of the catalytic process .
Biochemical Pathways
Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) affects biochemical pathways involved in hydrogenation and dehydrogenation. By facilitating these reactions, the compound influences pathways related to fatty acid metabolism and energy production. The catalytic activity of Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) leads to the formation of reduced or oxidized products, which can enter various metabolic pathways .
Pharmacokinetics
The pharmacokinetics of Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability is influenced by its stability and solubility in biological environments. Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) is typically administered in a form that ensures optimal absorption and distribution to the target sites. Its metabolism involves the breakdown of the ruthenium complex, and excretion occurs primarily through renal pathways .
Result of Action
The molecular and cellular effects of Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) include the efficient catalysis of hydrogenation and dehydrogenation reactions. This leads to the production of desired chemical products with high selectivity and yield. At the cellular level, the compound’s action can influence metabolic processes by altering the availability of reduced or oxidized substrates .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II). The compound is typically stored under controlled conditions to maintain its stability and reactivity. In catalytic reactions, the optimal conditions for Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) action are carefully maintained to ensure maximum efficiency and selectivity .
properties
IUPAC Name |
dichlororuthenium;2-diphenylphosphanylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H16NP.2ClH.Ru/c2*15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;;;/h2*1-10H,11-12,15H2;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNVYFXBTNBKRU-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.Cl[Ru]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N2P2Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584787 | |
Record name | 2-(Diphenylphosphanyl)ethan-1-amine--dichlororuthenium (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) | |
CAS RN |
506417-41-0 | |
Record name | 2-(Diphenylphosphanyl)ethan-1-amine--dichlororuthenium (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorobis(2-(diphenylphosphino)-ethylamine)ruthenium(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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